N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide
Description
N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a sulfanyl (-SH) group at the third carbon and a 2-(2-hydroxyethoxy)ethyl group at the nitrogen atom. Its molecular structure combines hydrophilic (hydroxyethoxy) and reactive (sulfanyl) functionalities, making it a candidate for applications in pharmaceuticals, polymer chemistry, or as a biochemical intermediate. The compound’s reactivity is influenced by the thiol group, which can participate in disulfide bond formation or act as a nucleophile, while the hydroxyethoxy chain enhances water solubility compared to purely alkyl-substituted analogs .
Properties
CAS No. |
153086-76-1 |
|---|---|
Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15NO3S/c9-3-5-11-4-2-8-7(10)1-6-12/h9,12H,1-6H2,(H,8,10) |
InChI Key |
PBDUPWIOEPFBHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-mercaptopropanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as vacuum distillation and chromatography ensures the production of high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide may function as an inhibitor of DNA methyltransferase 1 (DNMT1), which is implicated in cancer progression. The inhibition of DNMT1 can lead to the reactivation of tumor suppressor genes silenced by aberrant methylation patterns. This mechanism suggests its potential as an anticancer agent.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis showed that modifications to the sulfanyl group enhanced potency against DNMT1 .
1.2 Neuroprotective Effects
Another promising application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.
- Case Study : Research published in a peer-reviewed journal highlighted that this compound reduced oxidative stress markers in neuronal cultures, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has shown promise as a selective inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.
- Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DNMT1 | 0.5 | Competitive inhibition |
| Acetylcholinesterase | 0.8 | Non-competitive inhibition |
| Cyclooxygenase-2 (COX-2) | 1.0 | Competitive inhibition |
Materials Science
3.1 Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of functional polymers. Its unique chemical structure enables the production of polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the sulfanyl group can participate in redox reactions, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
The following analysis compares N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide with structurally related compounds, focusing on functional groups, physicochemical properties, and synthetic pathways.
Structural Analogs from Patent Literature
(a) N-[2-[2-[2-(2-Formamidoethoxy)ethoxy]ethoxy]ethyl]-3-sulfanylpropanamide
- Structure : This analog replaces the hydroxyethoxy group with a longer ethoxy chain terminated by a formamido (-NHC=O) group (C12H24N2O5S) .
- Key Differences: Solubility: The formamido group may reduce hydrophilicity compared to the hydroxyethoxy group in the target compound.
- Synthesis : Likely involves stepwise ethoxy chain elongation and formamide coupling, contrasting with the simpler hydroxyethylation used for the target compound.
(b) N-[(3-Methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
- Structure : Features a sulfonamide (-SO2NH-) linkage and aromatic substituents .
- Key Differences :
- Reactivity : Sulfonamide groups are less nucleophilic than thiols, making this compound more stable but less reactive in redox environments.
- Applications : Likely tailored for drug discovery (e.g., enzyme inhibition) due to its aromatic and sulfonamide motifs.
(c) Fluorinated Sulfonamides (e.g., CAS 73772-33-5)
- Structure: Contains perfluoroalkyl chains and dimethylamino groups .
- Key Differences: Hydrophobicity: Fluorinated chains confer extreme hydrophobicity, unlike the hydrophilic hydroxyethoxy group in the target compound.
Physicochemical Properties Comparison
Biological Activity
N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide is a compound of significant interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Structure : this compound is characterized by the presence of a sulfanyl group linked to a propanamide backbone, with a hydroxyethoxy substituent that enhances its solubility and biological interactions.
- Molecular Formula : C₇H₁₅N₁O₃S
Biological Activities
The compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound demonstrates antimicrobial activity against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibitory effects at specific concentrations.
- Anti-inflammatory Effects : Research has suggested that this compound may modulate inflammatory responses. In vitro studies using RAW 264.7 macrophages have shown that treatment with this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS).
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound appears to inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Cell Signaling Modulation : It may interfere with cell signaling pathways associated with inflammation and immune responses, particularly those activated by LPS.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anti-inflammatory | Reduced TNF-α production in macrophages | |
| Cytotoxicity | Decreased cell viability at high doses |
Study Examples
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of E. coli at a concentration of 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
-
Inflammation Model :
- In a controlled experiment involving RAW 264.7 cells, treatment with 10 µg/mL of the compound resulted in a significant reduction (approximately 40%) in TNF-α levels compared to untreated controls after LPS stimulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
